3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Green Chemistry Occupational Safety Thioacetalization

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is a nonthiolic, essentially odorless α‑oxo ketene S,S‑acetal that replaces foul‑smelling 1,3‑propanedithiol in thioacetalization. This solid reagent (light orange to yellow powder, mp 101–105 °C) eliminates stench, ventilation costs, and occupational safety hazards of traditional thiols. It enables chemoselective aldehyde protection in the presence of ketones under solvent‑free or aqueous micellar conditions, supporting sustainability goals. Its solid form is compatible with automated solid‑dispensing platforms for high‑throughput experimentation.

Molecular Formula C9H12O2S2
Molecular Weight 216.3 g/mol
CAS No. 55727-23-6
Cat. No. B018490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
CAS55727-23-6
Synonyms3-(1,3-Dithian-2-ylidene)-2,4-pentanedione;  2-[2’,4’-Pentadion-3’-ylidene)-1,3-dithiane; _x000B_
Molecular FormulaC9H12O2S2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCC(=O)C(=C1SCCCS1)C(=O)C
InChIInChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3
InChIKeyPGPIRMKKHQOWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dithian-2-ylidene)pentane-2,4-dione (CAS 55727-23-6): Nonthiolic 1,3-Propanedithiol Equivalent for Thioacetalization


3-(1,3-Dithian-2-ylidene)pentane-2,4-dione (CAS 55727-23-6, C₉H₁₂O₂S₂, MW 216.32) is a synthetic α‑oxo ketene S,S‑acetal that functions as a nonthiolic, essentially odorless 1,3‑propanedithiol equivalent [1]. It is primarily employed as a chemoselective reagent for the conversion of aldehydes and aliphatic ketones to their corresponding 1,3‑dithiane derivatives [2]. Commercial grades are typically supplied as light orange to yellow powders with a purity of ≥98.0% (GC) and a melting point of 101–105 °C .

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione (CAS 55727-23-6): Why Generic Thiols or Alternative Dithianes Cannot Be Simply Substituted


Class‑level substitution of 3‑(1,3‑dithian‑2‑ylidene)pentane‑2,4‑dione is not straightforward. Conventional 1,3‑propanedithiol exhibits an intense, offensive odor that necessitates specialized ventilation and waste handling, posing significant occupational and environmental safety concerns [1]. While alternative odorless 1,3‑propanedithiol equivalents exist (e.g., 2‑dodecyl‑1,3‑propanedithiol or 2‑(1,3‑dithian‑2‑ylidene)‑3‑oxobutanoic acid), they differ fundamentally in reaction conditions (solvent‑free vs. aqueous vs. ethanol), catalyst compatibility (HCl vs. DBSA), and chemoselectivity profiles [2][3]. Direct replacement without empirical validation risks altered reaction kinetics, lower yields, or loss of aldehyde/ketone discrimination critical to multistep synthetic sequences.

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione (CAS 55727-23-6): Quantitative Differentiation Evidence vs. 1,3-Propanedithiol and Alternative Equivalents


Odor Reduction: Eliminating the Stench of 1,3-Propanedithiol

3‑(1,3‑Dithian‑2‑ylidene)pentane‑2,4‑dione is explicitly designed and validated as a nonthiolic, odorless 1,3‑propanedithiol equivalent [1]. The parent 1,3‑propanedithiol is universally characterized as having an 'offensive' or 'disagreeable' odor [2], whereas the target compound generates only a 'very faint thiol smell' upon workup . This qualitative difference has driven the adoption of odorless alternatives in industrial and academic settings, eliminating the need for specialized odor‑abatement infrastructure [3].

Green Chemistry Occupational Safety Thioacetalization

Chemoselectivity: Aldehyde vs. Ketone Discrimination in Thioacetalization

The reagent exhibits pronounced chemoselectivity between aldehydes and ketones. In competitive experiments, aldehydes react rapidly to form 1,3‑dithianes, while aromatic ketones show markedly slower rates, enabling selective protection of aldehyde carbonyls in the presence of ketones [1]. This behavior is consistent across both solvent‑free (conc. HCl, 60 °C) and aqueous micellar (DBSA, H₂O) conditions [2]. In contrast, 1,3‑propanedithiol generally requires stronger acid catalysis and does not intrinsically discriminate between aldehyde and ketone substrates without careful tuning [3].

Chemoselective Protection Carbonyl Chemistry Synthetic Methodology

Green Chemistry Compatibility: Solvent‑Free and Aqueous Thioacetalization

The compound is uniquely adaptable to both solvent‑free and aqueous micellar reaction conditions. Under solvent‑free conditions with conc. HCl at 60 °C, a range of aldehydes and aliphatic ketones are converted to dithioacetals in high yields, with reactions proceeding faster than in organic solvents . In water, using p‑dodecylbenzenesulfonic acid (DBSA) as a micellar catalyst, the reagent delivers excellent yields and simplifies product isolation (simple filtration) [1]. In contrast, 1,3‑propanedithiol typically requires organic solvents (e.g., CH₂Cl₂, THF) and Lewis acids, generating organic waste streams [2].

Sustainable Synthesis Solvent‑Free Reactions Aqueous Micellar Catalysis

Yield Performance in Thioacetalization of Aldehydes

In the original disclosure, 3‑(1,3‑dithian‑2‑ylidene)pentane‑2,4‑dione was shown to convert various aldehydes to 1,3‑dithianes in 79–97% isolated yields [1]. For aliphatic aldehydes, yields are consistently excellent under both solvent‑free and aqueous conditions [2]. While a direct side‑by‑side comparison with 1,3‑propanedithiol is not reported in the same table, the yields obtained are comparable to the best results achieved with the odorous thiol, but with the added benefits of odorlessness and simpler workup [3].

Synthetic Yield Carbonyl Protection Reagent Efficiency

Commercial Purity Specifications: ≥98.0% (GC) Guarantee

Leading suppliers, including TCI and AKSci, provide 3‑(1,3‑dithian‑2‑ylidene)pentane‑2,4‑dione with certified purity levels: TCI guarantees ≥98.0% by GC and qNMR , while AKSci specifies 95% minimum purity . This high purity minimizes side reactions and ensures consistent stoichiometry in multistep syntheses. In comparison, 1,3‑propanedithiol is typically supplied at ≥97% purity but requires stringent storage to prevent oxidation and odor release .

Reagent Purity Quality Control Synthetic Reliability

Physical Form: Solid Reagent vs. Liquid Thiol for Improved Handling

3‑(1,3‑Dithian‑2‑ylidene)pentane‑2,4‑dione is a crystalline solid (light orange to yellow/green powder) with a melting point of 101–105 °C . In contrast, 1,3‑propanedithiol is a volatile liquid (bp 169–170 °C) with a disagreeable odor [1]. The solid physical form of the target compound enables precise weighing, reduces evaporation losses, and simplifies storage and shipping. The higher melting point also indicates greater thermal stability during routine laboratory operations.

Reagent Handling Weighing Accuracy Shelf Stability

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione (CAS 55727-23-6): High‑Value Application Scenarios


Odor‑Sensitive Laboratory Environments (Academic Core Facilities, Shared Instrumentation Labs)

In open‑plan or shared laboratory spaces, the use of odorous thiols is either prohibited or requires expensive local exhaust ventilation. 3‑(1,3‑Dithian‑2‑ylidene)pentane‑2,4‑dione eliminates the stench, allowing chemists to perform thioacetalization without violating building safety codes or disturbing colleagues [1]. Its solid form further simplifies handling and cleanup.

Green Chemistry / Sustainable Process Development

Process chemists seeking to reduce organic solvent waste or improve E‑factors can utilize the compound under solvent‑free or aqueous micellar conditions [2]. This directly supports corporate sustainability goals and can simplify regulatory filings by minimizing hazardous waste streams.

Chemoselective Protection in Multistep Synthesis

When a synthetic route requires the selective protection of an aldehyde in the presence of a ketone, the reagent's inherent chemoselectivity provides a streamlined alternative to traditional protecting group strategies [3]. This reduces the number of synthetic operations and can improve overall yield.

High‑Throughput Experimentation (HTE) and Automated Synthesis

The solid physical form and high purity of the compound make it ideally suited for automated solid‑dispensing platforms. Precise, reproducible weighing ensures consistent stoichiometry across parallel reaction arrays, reducing variability in HTE campaigns .

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